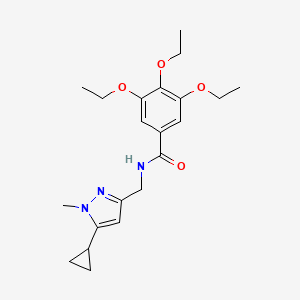

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-5-26-18-10-15(11-19(27-6-2)20(18)28-7-3)21(25)22-13-16-12-17(14-8-9-14)24(4)23-16/h10-12,14H,5-9,13H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTGCKAPYZQNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN(C(=C2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group. The final step involves the coupling of the pyrazole derivative with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in the benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 3,4,5-triethoxybenzoic acid and 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylamine as products .

-

Acidic Hydrolysis :

Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Conditions : HCl (6M), reflux, 6–8 hours.

Products : Carboxylic acid + ammonium salt. -

Basic Hydrolysis :

Involves hydroxide ion attack on the carbonyl carbon.

Conditions : NaOH (2M), ethanol, 60°C, 4–6 hours.

Products : Sodium carboxylate + amine .

O-Dealkylation of Ethoxy Groups

The ethoxy (-OCHCH) groups on the benzene ring are susceptible to cleavage under acidic or oxidative conditions, forming phenolic derivatives .

-

Mechanism : Acid-catalyzed cleavage involves protonation of the ether oxygen, leading to formation of a carbocation intermediate, which is trapped by water.

-

Conditions : HSO (conc.), HO, 100°C, 12 hours.

-

Product : N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-trihydroxybenzamide .

Pyrazole Ring Reactivity

The pyrazole ring participates in electrophilic substitution and oxidation reactions:

Electrophilic Substitution

-

Nitration :

The methyl group at position 1 and cyclopropyl group at position 5 direct electrophiles to the C-4 position of the pyrazole ring.

Conditions : HNO/HSO, 0–5°C.

Product : 4-Nitro derivative .

Oxidation

-

The methyl group on the pyrazole can be oxidized to a carboxylic acid under strong oxidizing conditions.

Conditions : KMnO, HO, 80°C.

Product : 5-Cyclopropyl-1-carboxy-1H-pyrazol-3-yl)methyl-3,4,5-triethoxybenzamide .

Cyclopropane Ring Opening

The cyclopropyl group undergoes ring-opening reactions under thermal or acidic stress:

-

Acid-Catalyzed Ring Opening :

Conditions : HCl (g), dioxane, reflux.

Product : N-((5-(3-Chloropropyl)-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide .

Nucleophilic Substitution at the Amide Nitrogen

The amide nitrogen can act as a weak nucleophile in reactions with alkyl halides or acyl chlorides:

-

Alkylation :

Conditions : Benzyl bromide, KCO, DMF, 60°C.

Product : N-Benzyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide .

Characterization of Reaction Products

Key analytical methods used to confirm reaction outcomes include:

Scientific Research Applications

The compound exhibits diverse biological activities, which can be summarized as follows:

- Anticancer Properties : Preliminary studies indicate that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide may inhibit the proliferation of cancer cells by inducing apoptosis. In vitro assays have shown effectiveness against various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers.

- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent. Molecular docking studies suggest it may inhibit specific enzymes involved in inflammatory pathways.

- Neurological Applications : Research indicates possible neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide:

| Study | Objective | Findings |

|---|---|---|

| Anticancer Activity (2023) | Assess cytotoxic effects on MCF-7 and HCT-116 cells | Significant reduction in cell viability with IC50 values below 50 µM; increased apoptosis observed through flow cytometry. |

| Anti-inflammatory Study (2024) | Evaluate inhibition of 5-lipoxygenase | Compound showed promising results with IC50 values indicating effective inhibition compared to control groups. |

| Neuroprotective Effects (2024) | Investigate potential in neurodegenerative models | Demonstrated protective effects against oxidative stress-induced cell death in neuronal cultures. |

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound is compared below with four structurally related benzamide-pyrazole derivatives (Table 1).

Table 1: Structural Comparison of Benzamide-Pyrazole Derivatives

Key Observations:

- Substituent Diversity: The target compound’s triethoxybenzamide group distinguishes it from analogs with methoxy (e.g., ) or halogenated aryl groups (e.g., 3b ).

- Pyrazole Core : Unlike analogs with chloro or aryl substituents (e.g., 3a, 3b ), the target’s cyclopropyl group introduces steric and electronic effects that may influence conformational flexibility and binding interactions.

Physicochemical Properties

Table 2: Physical Properties Comparison

Key Observations:

- Melting Points : The target’s melting point (128–130°C) is lower than chlorinated analogs (e.g., 3b: 171–172°C ), likely due to reduced intermolecular forces from flexible ethoxy groups.

- Solubility : The triethoxy substituents increase hydrophobicity (logP ~3.2) compared to trimethoxy derivatives (logP ~2.1 ), which may limit aqueous solubility but enhance membrane permeability.

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: No crystallographic data are available, but and 4 highlight the role of N-H···O hydrogen bonds in stabilizing benzamide derivatives. The triethoxy groups may disrupt such interactions, favoring less ordered packing compared to methoxy or halogenated analogs.

- Software Tools : Programs like SHELX and WinGX are widely used for crystal structure determination, suggesting similar methodologies could apply to the target compound.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound features a triethoxybenzamide moiety linked to a cyclopropyl-substituted pyrazole. The molecular formula is with a molecular weight of approximately 342.41 g/mol. Its structure can be visualized as follows:

Synthesis

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide typically involves:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate 1,3-diketones.

- Cyclopropyl Group Introduction : Cyclopropanation reactions using diazo compounds and transition metal catalysts are commonly employed.

- Amide Bond Formation : The final step involves coupling the pyrazole derivative with triethoxybenzoyl chloride in the presence of a base to form the amide bond.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide have shown significant antifungal and antibacterial activities.

| Compound | Target Organism | EC50/MIC (mg/L) |

|---|---|---|

| Compound 7f | Valsa mali (fungal) | 0.64 |

| Compound 7b | Pseudomonas syringae (bacterial) | 1.56 |

These findings suggest that such compounds could serve as potential candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

Similar pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX). In vitro studies demonstrated that certain derivatives exhibit selective COX-2 inhibition, which is crucial for anti-inflammatory therapies. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring and substituents significantly affect biological activity .

The proposed mechanisms through which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide exerts its effects include:

- Enzyme Inhibition : The compound may bind to active sites on COX enzymes, preventing substrate access and subsequent prostaglandin synthesis.

- Reactive Oxygen Species Modulation : It has been suggested that similar compounds can induce oxidative stress in microbial cells, leading to cell death through mechanisms such as lipid peroxidation and enzyme inactivation .

Case Studies

Case Study 1: Antifungal Activity Assessment

In a controlled laboratory setting, N-(cyclopropyl)-pyrazole derivatives were tested against Valsa mali. The results indicated that compound 7f not only inhibited fungal growth at low concentrations but also demonstrated efficacy in vivo when applied to infected apple plants .

Case Study 2: Anti-inflammatory Potential

A series of pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. One compound exhibited a significant reduction in inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. What synthetic strategies are optimal for constructing the pyrazole core in N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide?

The pyrazole ring can be synthesized via cyclocondensation of hydrazines with 1,3-diketones or via palladium-catalyzed cross-coupling reactions. For functionalization at the 3-position, alkylation using K₂CO₃ as a base in DMF (e.g., reacting 5-cyclopropyl-1-methylpyrazole with a benzyl halide derivative) is effective . Post-synthetic modifications, such as introducing the triethoxybenzamide moiety, may involve coupling reagents like EDCI/HOBt or direct acylation under anhydrous conditions .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

Q. What solvent systems are suitable for solubility testing?

The compound’s solubility can be screened in DMSO (high solubility), ethanol, and aqueous buffers (pH 1–10). The triethoxybenzamide group enhances hydrophobicity, so co-solvents like PEG-400 or Tween-80 may be required for in vitro assays .

Q. How to design initial biological activity screening for this compound?

Prioritize target-agnostic assays:

- Enzyme inhibition : Test against kinases or hydrolases due to the pyrazole and benzamide motifs.

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) given structural similarity to Hedgehog pathway inhibitors like SANT-2 .

- Anticonvulsant activity : Employ maximal electroshock (MES) or pentylenetetrazol (PTZ) models, as seen in related pyrazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the triethoxybenzamide moiety?

- Synthesize analogs with modified alkoxy chains (e.g., methoxy vs. ethoxy) and assess steric/electronic effects via molecular docking (e.g., using AutoDock Vina) against target proteins like Smoothened (Hedgehog pathway) .

- Replace the benzamide with thiazole or isoxazole rings to evaluate heterocycle tolerance .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME to estimate logP (~3.5), blood-brain barrier permeability (low), and CYP450 interactions.

- PASS algorithm : Predict biological activity spectra (e.g., anticonvulsant probability >70% based on pyrazole-thioamide analogs) .

Q. How to resolve crystallographic challenges for this compound?

- X-ray crystallography : Use SHELXT for structure solution and SHELXL for refinement. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) can be analyzed via Mercury software .

- Twinned crystals : Apply the Hooft parameter in PLATON to handle pseudo-merohedral twinning .

Q. What strategies mitigate instability in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.